molecular formula C22H35NO2 B294888 2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate

2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate

Cat. No.: B294888
M. Wt: 345.5 g/mol
InChI Key: VQFPVZFHXSEDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate is a chemical compound with the molecular formula C22H35NO2 and a molecular weight of 345.52 g/mol . It is known for its unique structure, which includes a piperidine ring and a benzoate ester group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-ditert-butylbenzoic acid with 2-(1-piperidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 2-(1-Piperidinyl)ethyl 3,5-ditert-butylbenzyl alcohol.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate ester group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperidinyl)ethyl benzoate: Lacks the tert-butyl groups, resulting in different chemical properties and reactivity.

    3,5-Ditert-butylbenzoic acid: Lacks the piperidine ring, affecting its biological activity and applications.

    2-(1-Piperidinyl)ethyl 4-tert-butylbenzoate: Similar structure but with a different substitution pattern on the benzoate ring.

Uniqueness

2-(piperidin-1-yl)ethyl 3,5-di-tert-butylbenzoate is unique due to the presence of both the piperidine ring and the 3,5-ditert-butylbenzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3,5-ditert-butylbenzoate

InChI

InChI=1S/C22H35NO2/c1-21(2,3)18-14-17(15-19(16-18)22(4,5)6)20(24)25-13-12-23-10-8-7-9-11-23/h14-16H,7-13H2,1-6H3

InChI Key

VQFPVZFHXSEDLN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCN2CCCCC2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCN2CCCCC2)C(C)(C)C

Origin of Product

United States

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